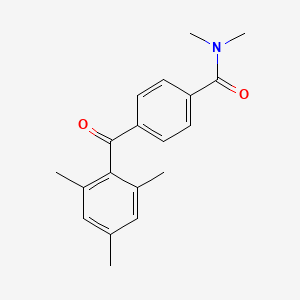
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one, also known as apigenin-7,4'-dimethyl ether, is a flavonoid compound that has gained attention for its potential therapeutic benefits. This compound is found in various plants, including parsley, chamomile, and celery. In recent years, researchers have been studying the synthesis, mechanism of action, and physiological effects of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one.
Mechanism of Action
The mechanism of action of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one is not yet fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects through the inhibition of various signaling pathways, including the NF-κB and PI3K/Akt pathways.
Biochemical and Physiological Effects:
Studies have reported that 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one exhibits various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antioxidant properties. This compound has also been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one in lab experiments include its potential therapeutic benefits and its ability to inhibit the growth of cancer cells. However, limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high doses.
Future Directions
Future research on 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one could focus on its potential therapeutic benefits in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies could also investigate the mechanism of action of this compound and its potential side effects. Additionally, research could focus on developing more efficient methods for synthesizing 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one and improving its solubility in water.
Synthesis Methods
The synthesis of 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one has been achieved through various methods, including the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. One study reported the synthesis of this compound using a Suzuki-Miyaura cross-coupling reaction between 4-hydroxy-3-methoxybenzaldehyde and 5-methyl-2-(phenylthio)-1,3-dioxane-4-one in the presence of a palladium catalyst.
Scientific Research Applications
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one has been studied for its potential therapeutic benefits in various scientific research applications. One study reported that this compound exhibits anti-inflammatory and anti-cancer properties. Another study reported that 3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one has the potential to inhibit the growth of breast cancer cells.
properties
IUPAC Name |
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-20(14-7-3-2-4-8-14)12-23-19(24-13-20)16-11-22-17-10-6-5-9-15(17)18(16)21/h2-11,19H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPWQQCHFCZJNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)C2=COC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-5-phenyl-1,3-dioxan-2-yl)-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B5698585.png)

![6-benzyl-2,3,5,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5698595.png)


![N-(4-{[(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5698645.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(4-fluorophenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B5698647.png)
![2-[(diethylamino)methyl]-3-(4-fluorophenyl)-4(3H)-quinazolinone](/img/structure/B5698662.png)


![2-[propyl(2-pyridinylmethyl)amino]ethanol](/img/structure/B5698673.png)


